molecular formula C22H17F4N7O B2854513 (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 920365-39-5

(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B2854513
CAS No.: 920365-39-5
M. Wt: 471.42
InChI Key: JJHNKNQGJAHANB-UHFFFAOYSA-N
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Description

The compound belongs to the class of 1,2,4-triazolo[4,5-d]pyrimidines, which have been found to be remarkably versatile in drug design . They have been proposed as possible surrogates of the purine ring due to their structural similarities . They have also been described as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Molecular Structure Analysis

The ring system of 1,2,4-triazolo[1,5-a]pyrimidines is isoelectronic with that of purines, which makes this heterocycle a possible surrogate of the purine ring .

Mechanism of Action

Compounds with similar structures have been found to inhibit CDK2, a target for cancer treatment . They have shown significant inhibitory activity against CDK2/cyclin A2 .

Future Directions

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle has found numerous applications in medicinal chemistry . Future research could focus on exploring its potential in drug design, especially as a surrogate of the purine ring . Further investigations could also focus on its potential as a CDK2 inhibitor .

Properties

IUPAC Name

[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F4N7O/c23-16-4-6-17(7-5-16)33-20-18(29-30-33)19(27-13-28-20)31-8-10-32(11-9-31)21(34)14-2-1-3-15(12-14)22(24,25)26/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHNKNQGJAHANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F4N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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